molecular formula C9H6N2O6 B2392391 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione CAS No. 2418708-98-0

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B2392391
CAS No.: 2418708-98-0
M. Wt: 238.155
InChI Key: HVBXMOUUDOHQQF-UHFFFAOYSA-N
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Description

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C9H6N2O6 It is known for its unique structure, which includes a benzoxazine ring substituted with methoxy and nitro groups

Scientific Research Applications

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione typically involves the nitration of a methoxy-substituted benzoxazine precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with a methoxy-substituted benzoxazine.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols for substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 8-Methoxy-5-amino-1H-3,1-benzoxazine-2,4-dione.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure with a chloro and methyl group instead of methoxy and nitro groups.

    2H-1,3-Benzoxazine-2,4(3H)-dione: Lacks the methoxy and nitro substitutions but shares the core benzoxazine structure.

Uniqueness

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and potential biological activities. These substitutions make it a valuable compound for various research applications and differentiate it from other benzoxazine derivatives.

Properties

IUPAC Name

8-methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O6/c1-16-5-3-2-4(11(14)15)6-7(5)10-9(13)17-8(6)12/h2-3H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBXMOUUDOHQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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